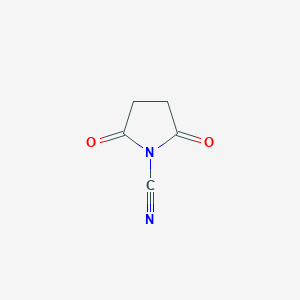

2,5-Dioxopyrrolidine-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

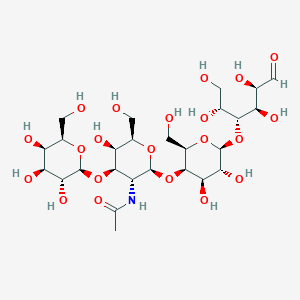

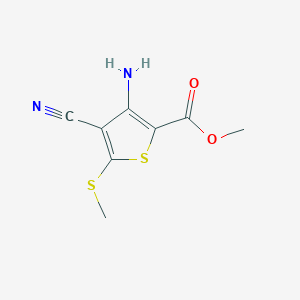

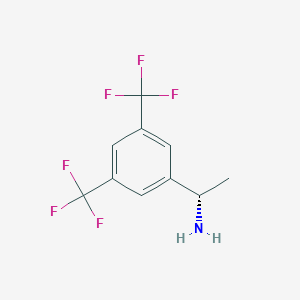

2,5-Dioxopyrrolidine-1-carbonitrile, also known as 1-cyano-2,5-pyrrolidinedione, is a chemical compound with the molecular formula C5H4N2O2 and a molecular weight of 124.1 . It is typically available in powder form .

Synthesis Analysis

The synthesis of 2,5-Dioxopyrrolidine-1-carbonitrile has been achieved through various methods. One method involves the use of carbonyl (pentamethylcyclopentadienyl)cobalt diiodide, silver (I) acetate, and silver (I) triflimide in 1,2-dichloro-ethane at 120℃ under an inert atmosphere . Another method uses gallium (III) trichloride in acetonitrile at 120℃ under an inert atmosphere .Molecular Structure Analysis

The InChI code for 2,5-Dioxopyrrolidine-1-carbonitrile is 1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2 . This indicates that the molecule consists of a pyrrolidine ring with two oxygen atoms at positions 2 and 5, and a cyano group at position 1.Physical And Chemical Properties Analysis

2,5-Dioxopyrrolidine-1-carbonitrile is a powder at room temperature . The compound has a molecular weight of 124.1 . Other physical and chemical properties such as boiling point and solubility were not found in the search results.Scientific Research Applications

Organic Synthesis and Chemical Reactions

Nitrile compounds serve as key intermediates in the synthesis of heterocyclic compounds, which are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and dyes. For instance, the synthesis of 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles involves the reaction of heptalenecarbaldehydes and aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one, showcasing the versatility of nitrile compounds in facilitating complex heterocyclic structures (Landmesser, Linden, & Hansen, 2008).

Material Science

In material science, nitrile compounds are investigated for their unique properties, such as fluorescence and absorption characteristics, which can be tailored for specific applications like sensors or organic light-emitting diodes (OLEDs). The study of chromenopyridin derivatives, for instance, highlights their potential as corrosion inhibitors, demonstrating the practical applications of nitrile compounds in extending the life of metal structures and devices (Ansari, Quraishi, & Singh, 2017).

Pharmacology and Drug Design

Nitrile-containing compounds have been explored for their therapeutic potential, including their role as inhibitors of enzymes or receptors involved in disease pathways. For example, the design, synthesis, and characterization of pyrrole-oxindole progesterone receptor modulators lead to the identification of potent compounds for use in female healthcare, indicating the importance of nitrile derivatives in developing new therapeutics (Fensome et al., 2008).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of nitrile derivatives have been investigated, showing promise in the development of new agents to combat microbial infections and oxidative stress. For example, novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have shown significant antioxidant activities, illustrating the potential of nitrile compounds in addressing oxidative damage and microbial resistance (Salem, Farhat, Errayes, & Madkour, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2,5-dioxopyrrolidine-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSROIMRWFUGMQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidine-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)